Cas no 24620-02-8 (Benzeneethanaminium,4-amino-N,N,N-trimethyl-)
24620-02-8 structure
Product Name:Benzeneethanaminium,4-amino-N,N,N-trimethyl-
CAS-nummer:24620-02-8
MF:C11H19N2
MW:179.281962633133
CID:270809
PubChem ID:3082228
Update Time:2025-04-19
Benzeneethanaminium,4-amino-N,N,N-trimethyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzeneethanaminium,4-amino-N,N,N-trimethyl-
- 2-(4-aminophenyl)ethyl-trimethylazanium
- 2-(4-Aminophenyl)-N,N,N-trimethylethanaminium
- p-Aminophenethyltrimethylammonium
- Papeta
- 24620-02-8
- Benzeneethanaminium, 4-amino-N,N,N-trimethyl-
- 4-Aminophenethyltrimethylammonium
- para-Aminophenethyltrimethyammonium
- DTXSID40179365
-
- Inchi: 1S/C11H19N2/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7H,8-9,12H2,1-3H3/q+1
- InChI-sleutel: PXCZGGGXBGRWBU-UHFFFAOYSA-N
- LACHT: [N+](C)(C)(C)CCC1C=CC(=CC=1)N
Berekende eigenschappen
- Exacte massa: 179.15497
- Monoisotopische massa: 179.155
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 3
- Complexiteit: 141
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 1
- Aantal tautomers: none
- XLogP3: none
- Topologisch pooloppervlak: 26Ų
Experimentele eigenschappen
- Kookpunt: °Cat760mmHg
- Vlampunt: °C
- PSA: 26.02
Benzeneethanaminium,4-amino-N,N,N-trimethyl- Gerelateerde literatuur
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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